molecular formula C9H11NO3S B13253353 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide

Cat. No.: B13253353
M. Wt: 213.26 g/mol
InChI Key: YQKATAXZPPZTOY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide is a chemical compound with the molecular formula C9H11NO3S. . This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring structure. Benzopyrans are known for their diverse biological activities and are used in various scientific research fields.

Preparation Methods

The synthesis of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide involves several stepsThe reaction conditions typically involve the use of sulfonyl chlorides and amines under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide can be compared with other benzopyran derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

3,4-dihydro-2H-chromene-3-sulfonamide

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H2,10,11,12)

InChI Key

YQKATAXZPPZTOY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)S(=O)(=O)N

Origin of Product

United States

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